
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as IPDOT, and it belongs to the family of oxazolidine-2-thiones. IPDOT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions of research have been extensively studied.
Mecanismo De Acción
The mechanism of action of IPDOT is not fully understood. However, it has been suggested that IPDOT may exert its antibacterial and antifungal effects by inhibiting the growth of bacterial and fungal cells. Additionally, IPDOT may exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
IPDOT has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, IPDOT has been shown to possess antioxidant properties, reducing oxidative stress-induced damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPDOT in lab experiments is its antibacterial and antifungal properties. This makes it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, IPDOT's antioxidant properties make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. However, one limitation of using IPDOT in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of IPDOT in vivo.
Direcciones Futuras
There are several future directions for research on IPDOT. One direction is to further explore its potential applications in the development of new antibiotics and antifungal drugs. Additionally, further studies are needed to determine the safety and efficacy of IPDOT in vivo. Another direction is to explore its potential applications in the development of new drugs for the treatment of oxidative stress-related diseases. Finally, further studies are needed to fully understand the mechanism of action of IPDOT.
Métodos De Síntesis
IPDOT can be synthesized using various methods, including the condensation reaction of 2-mercaptobenzoic acid with 2-amino-2-phenylpropane in the presence of a base such as triethylamine. Another method involves the reaction of 2-mercaptobenzoic acid with 2-amino-2-phenylpropane in the presence of a catalyst such as copper(II) sulfate pentahydrate. The resulting product is then treated with a base such as sodium hydroxide to obtain IPDOT.
Aplicaciones Científicas De Investigación
IPDOT has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, IPDOT has been shown to exhibit antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZKBIVAULGKTQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653445 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191274-53-0 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1S-(endo,endo,anti)]-(9CI)](/img/no-structure.png)

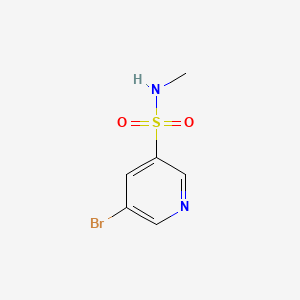

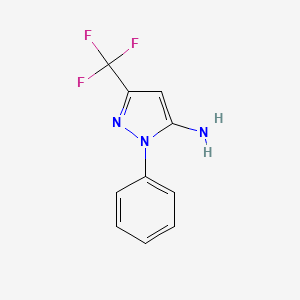
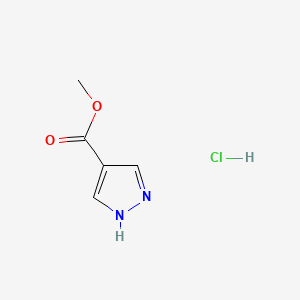
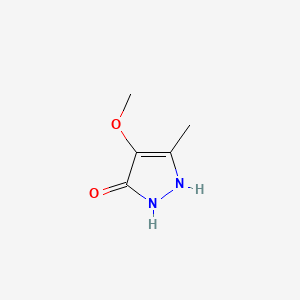

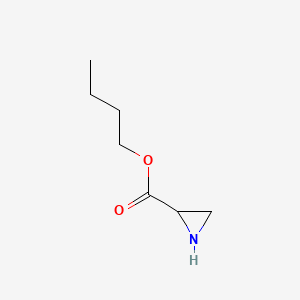
![[(2S,3S)-6-ethoxy-3-methyloxan-2-yl]methyl acetate](/img/structure/B575630.png)
